N-Heptadecanoyl-lactosylceramide
Description
Contextualization of Glycosphingolipids as a Class of Complex Lipids
Glycosphingolipids (GSLs) are a diverse and complex class of lipids that are integral components of eukaryotic cell membranes. news-medical.net Composed of a hydrophobic ceramide backbone linked to a hydrophilic glycan (carbohydrate) moiety, they are amphipathic molecules that play crucial roles in various cellular functions. news-medical.netnumberanalytics.com The ceramide portion, consisting of a sphingosine (B13886) base and a fatty acid, anchors the GSL within the lipid bilayer, while the carbohydrate chain extends into the extracellular space. sigmaaldrich.com This orientation allows GSLs to participate in cell-cell recognition, signaling, and interaction with the extracellular matrix. sigmaaldrich.com They are not merely structural components but are active modulators of membrane protein function and are vital for the integrity of multicellular organisms. news-medical.net
GSLs are known to form clusters or microdomains within the plasma membrane, often referred to as lipid rafts. numberanalytics.com These specialized domains are enriched in GSLs and cholesterol and serve as platforms for organizing signaling molecules, thereby influencing cellular processes such as cell growth, differentiation, and immune responses. numberanalytics.comsigmaaldrich.comjst.go.jp The diversity of GSLs is vast, with hundreds of different glycan structures identified, contributing to the complexity and functional specificity of cell surfaces. news-medical.net
Classification of N-Heptadecanoyl-lactosylceramide as a Diglycosylceramide
This compound belongs to the diglycosylceramide group of sphingolipids. lipotype.comlipotype.com Its structure is characterized by a ceramide lipid core to which a lactose (B1674315) disaccharide is attached. lipotype.com The ceramide part is composed of a sphingoid base (in this case, d18:1 sphingosine) and a fatty acid, which is heptadecanoic acid (C17:0). caymanchem.com The lactose unit is a disaccharide made of a galactose molecule linked to a glucose molecule. This entire structure is often abbreviated as LacCer(d18:1/17:0). caymanchem.com
Lactosylceramides are key intermediates in the biosynthesis of a majority of the more complex GSLs, including gangliosides and globosides. lipotype.comwikipedia.org They are synthesized in the Golgi apparatus, where a galactose unit is added to glucosylceramide. nih.gov
Historical Perspectives and Discovery of Lactosylceramides in Biological Systems
The study of sphingolipids dates back to the late 19th century with the work of Johann L.W. Thudichum. nih.gov However, the specific roles and structures of various glycosphingolipids were elucidated much later. Lactosylceramides were initially identified and referred to as "cytolipin H". wikipedia.org They are found in most tissues, albeit in small quantities, and serve as the biosynthetic precursors for a large number of neutral oligoglycosylceramides, sulfatides, and gangliosides. wikipedia.org
The biosynthesis of lactosylceramide (B164483) occurs on the luminal side of the Golgi apparatus, a detail that was crucial for understanding the topological organization of GSL synthesis. nih.gov This process involves the transfer of galactose from a nucleotide sugar donor (UDP-galactose) to glucosylceramide, a reaction catalyzed by a specific β-1,4-galactosyltransferase. wikipedia.orgnih.gov Research has shown that lactosylceramide and its metabolic pathways are implicated in various cellular signaling events, including those leading to inflammation and oxidative stress. encyclopedia.pub
Significance of the N-Heptadecanoyl (C17:0) Acyl Chain in Specific Glycosphingolipid Research Contexts
The N-heptadecanoyl (C17:0) acyl chain is a saturated fatty acid with an odd number of carbon atoms. wikipedia.org While most naturally occurring fatty acids in mammals have an even number of carbons, odd-chain fatty acids like heptadecanoic acid are found in trace amounts, often originating from the diet, particularly from ruminant fat and milk. wikipedia.orgcaymanchem.com
In the context of glycosphingolipid research, the presence of an uncommon fatty acid like C17:0 makes this compound particularly useful as an internal standard for mass spectrometry-based lipidomics. avantiresearch.comnih.gov Because it is not typically abundant in biological samples, it can be added in a known quantity to an extract. avantiresearch.com By comparing the signal of the endogenous lipids to the signal of the C17:0-containing standard, researchers can achieve accurate quantification of various sphingolipid species. nih.gov The unique mass imparted by the C17:0 chain allows it to be distinguished from the more common C16:0 or C18:0-containing lipids. nih.gov This application is critical for studies investigating changes in lipid profiles in various diseases and physiological states. avantiresearch.comfrontiersin.org
Data Tables
Table 1: Properties of this compound (d18:1/17:0)
| Property | Value |
|---|---|
| Synonyms | N-Heptadecanoyl Lactosylceramide, LacCer(d18:1/17:0) |
| Formula Weight | 876.2 |
| CAS Number | 1354699-26-5 |
| Chemical Formula | C47H89NO13 |
| Solubility | Soluble in Chloroform (B151607):Methanol (B129727):Water (2:1:0.1) |
| Storage Temperature | -20°C |
Data sourced from Cayman Chemical. caymanchem.com
Table 2: Classification of this compound
| Category | Main Class | Sub Class |
|---|---|---|
| Sphingolipids [SP] | Ceramides [SP02] | N-acylsphingosine (ceramide) [SP0201] |
| Glycosphingolipids [SP05] | Neutral glycosphingolipids [SP0501] | |
| Di-glycosylceramides [SP050102] |
This table illustrates the hierarchical classification of the compound.
Properties
Molecular Formula |
C47H89NO13 |
|---|---|
Molecular Weight |
876 |
Appearance |
Unit:1 mgPurity:98+%Physical solid |
Synonyms |
N-C17:0-Lactosylceramide; Lactosylceramide with C17:0 fatty acid side chain |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of N Heptadecanoyl Lactosylceramide
De Novo Ceramide Synthesis Pathway: Precursors and Initial Enzymatic Steps
The foundational pathway for the synthesis of all sphingolipids, including the ceramide backbone of N-Heptadecanoyl-lactosylceramide, is the de novo synthesis pathway. youtube.com This process begins in the endoplasmic reticulum (ER) with simple precursors and builds the complex lipid from the ground up. nih.govnih.gov The primary building blocks are the amino acid L-serine and a fatty acyl-CoA, which is typically palmitoyl-CoA (a C16:0 fatty acid). youtube.comlibretexts.org
Serine Palmitoyltransferase Activity
The first and rate-limiting step in de novo sphingolipid biosynthesis is the condensation of L-serine and palmitoyl-CoA. libretexts.orgyoutube.com This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) , a complex located on the cytosolic face of the endoplasmic reticulum. youtube.com The reaction yields 3-ketosphinganine, releasing coenzyme A and carbon dioxide in the process. nih.gov
The activity of SPT is a critical control point for the entire sphingolipid synthesis pathway. youtube.com Its regulation prevents the harmful accumulation of ceramide or its intermediates. nih.gov While SPT shows a strong preference for palmitoyl-CoA (C16:0), studies have shown that it can also utilize other fatty acyl-CoAs, including odd-chain variants like pentadecanoyl-CoA (C15:0) and heptadecanoyl-CoA (C17:0), albeit with lower efficiency. youtube.com
Dihydroceramide Synthase and Desaturase Actions
Following the initial condensation step, the pathway continues with two rapid enzymatic modifications to form dihydroceramide:
Reduction: The 3-ketosphinganine molecule is immediately reduced to sphinganine (B43673) (also known as dihydrosphingosine) by the enzyme 3-ketosphinganine reductase (KSR) . This reaction uses NADPH as a reducing agent and converts the ketone group at the C3 position to a hydroxyl group. nih.govfrontiersin.orgfrontiersin.org
N-Acylation: Next, sphinganine is acylated by a family of enzymes known as (dihydro)ceramide synthases (CerS) . nih.govwikipedia.org These enzymes catalyze the formation of an amide bond between the amino group of sphinganine and the carboxyl group of a fatty acyl-CoA. This reaction produces dihydroceramide. frontiersin.org
The final step in forming the basic ceramide structure is the introduction of a double bond. The enzyme dihydroceramide desaturase (DEGS) inserts a trans double bond between carbons 4 and 5 of the sphinganine backbone of dihydroceramide, converting it into ceramide. frontiersin.orgnih.govnih.gov
Role of Ceramide Synthases (CerS) in N-Acyl Chain Specificity, with Emphasis on C17:0 Incorporation
The specific fatty acid tail of a ceramide molecule is determined by the ceramide synthase (CerS) enzyme that catalyzes the N-acylation step. nih.gov In mammals, there are six distinct CerS isoforms (CerS1-CerS6), each exhibiting a strong preference for fatty acyl-CoAs of a particular chain length. nih.govnih.gov This specificity is the primary reason for the diversity of ceramide species within a cell.
The synthesis of the target molecule, this compound, requires the incorporation of a C17:0 fatty acid (heptadecanoic acid). Odd-chain fatty acids like C17:0 are less common than even-chain fatty acids. Their availability as heptadecanoyl-CoA depends on cellular metabolism, often arising from the oxidation of odd-chain fatty acids which produces propionyl-CoA, a primer for the synthesis of new odd-chain fatty acids. youtube.comnih.gov
While the substrate specificities of CerS enzymes for even-chain fatty acids are well-defined, the precise mechanism for C17:0 incorporation is less characterized. It is hypothesized to occur through the action of a CerS enzyme with a slightly relaxed substrate specificity that can accommodate the available heptadecanoyl-CoA. The CerS enzymes that utilize C16:0-CoA (CerS5 and CerS6) are potential candidates for this activity. nih.gov
| Ceramide Synthase (CerS) | Primary Acyl-CoA Substrate Specificity | Typical Tissue Expression |
|---|---|---|
| CerS1 | C18:0 (Stearoyl-CoA) | Brain, Skeletal Muscle |
| CerS2 | C22:0-C24:0 (Very-long-chain) | Liver, Kidney, Lung |
| CerS3 | C26:0 and higher (Ultra-long-chain) | Skin, Testes |
| CerS4 | C18:0-C20:0 | Skin, Heart, Liver |
| CerS5 | C16:0 (Palmitoyl-CoA) | Lung, Brain |
| CerS6 | C14:0-C16:0 | Intestine, Kidney |
Glucosylceramide Synthesis from Ceramide
Once N-heptadecanoyl-ceramide is formed in the endoplasmic reticulum, it is transported to the Golgi apparatus for the first glycosylation step. youtube.com This is the entry point for the synthesis of most complex glycosphingolipids.
Glucosylceramide Synthase Activity
The synthesis of glucosylceramide is catalyzed by the enzyme Glucosylceramide Synthase (GCS) , also known as UDP-glucose:ceramide glucosyltransferase. This enzyme transfers a glucose molecule from the activated sugar donor, UDP-glucose, to the 1-hydroxyl group of the ceramide backbone. This reaction forms glucosylceramide and releases UDP. The resulting molecule, in this specific context, is N-heptadecanoyl-glucosylceramide.
Intracellular Localization of Glucosylceramide Synthesis
Glucosylceramide synthesis is uniquely localized to the cytosolic face of the cis-Golgi and other early Golgi compartments. nih.govnih.gov This localization is noteworthy as GCS is one of the few glycosyltransferases whose active site faces the cytoplasm rather than the lumen of the organelle. nih.gov This topology has significant implications for the subsequent steps in the pathway.
Lactosylceramide (B164483) Synthesis from Glucosylceramide
The final step in the formation of this compound is the addition of a second sugar molecule to N-heptadecanoyl-glucosylceramide.
Lactosylceramide Synthase Activity
The conversion of glucosylceramide to lactosylceramide is catalyzed by Lactosylceramide Synthase . This enzyme is a β-1,4-galactosyltransferase (specifically β-1,4-GalT-V in some cancers) that transfers a galactose molecule from the sugar donor UDP-galactose to the glucose residue of glucosylceramide. youtube.com This creates the disaccharide lactose (B1674315) linked to the ceramide backbone, completing the synthesis of this compound.
Intracellular Localization of Lactosylceramide Synthesis
In contrast to glucosylceramide synthesis, the synthesis of lactosylceramide occurs within the lumen of the trans-Golgi apparatus. This spatial separation necessitates a crucial transport step: the newly synthesized glucosylceramide on the cytosolic face of the Golgi must be translocated across the Golgi membrane into the lumen. nih.gov This translocation, potentially mediated by a "flippase" or transporter protein, makes the glucosylceramide accessible to the active site of lactosylceramide synthase. youtube.com Once formed in the Golgi lumen, lactosylceramide can be further glycosylated to form more complex glycosphingolipids or transported to the plasma membrane. youtube.com
| Product | Key Enzyme | Precursors | Cellular Location of Synthesis |
|---|---|---|---|
| Dihydroceramide (C17:0) | Ceramide Synthase (CerS) | Sphinganine + Heptadecanoyl-CoA | Endoplasmic Reticulum (cytosolic side) |
| Ceramide (C17:0) | Dihydroceramide Desaturase (DEGS) | Dihydroceramide (C17:0) | Endoplasmic Reticulum |
| Glucosylceramide (C17:0) | Glucosylceramide Synthase (GCS) | Ceramide (C17:0) + UDP-Glucose | Golgi Apparatus (cytosolic side) |
| Lactosylceramide (C17:0) | Lactosylceramide Synthase | Glucosylceramide (C17:0) + UDP-Galactose | Golgi Apparatus (luminal side) |
Lactosylceramide Synthesis from Glucosylceramide
The immediate precursor for lactosylceramide synthesis is glucosylceramide (GlcCer). wikipedia.orgnih.govoup.com The synthesis of GlcCer itself is initiated by the enzyme ceramide glucosyltransferase, which attaches a glucose molecule to ceramide. wikipedia.org This initial step is fundamental for the production of all glucosylceramide-based glycosphingolipids. nih.gov
The conversion of glucosylceramide to lactosylceramide involves the addition of a galactose molecule. nih.govoup.com This enzymatic reaction is a critical juncture, leading to the formation of the core disaccharide structure of lactosylceramide.
Beta-1,4-Galactosyltransferase (Lactosylceramide Synthase) Activity and Regulation
The synthesis of lactosylceramide from glucosylceramide is catalyzed by the enzyme lactosylceramide synthase, which is a type of beta-1,4-galactosyltransferase (β-1,4-GalT). researchgate.netnih.gov Specifically, two enzymes, β-1,4-GalT-V and β-1,4-GalT-VI, have been identified as lactosylceramide synthases. researchgate.netnih.gov These enzymes facilitate the transfer of galactose from the activated sugar donor, UDP-galactose, to glucosylceramide. nih.govresearchgate.net
The activity of lactosylceramide synthase is subject to regulation by various factors, including growth factors, cytokines, and lipids. nih.gov For instance, in human umbilical vein endothelial cells, the transcription factor NF-kappaB has been shown to regulate this enzyme. nih.gov Furthermore, in cancer cells, the transcription factor SP1 plays a crucial role in the transcriptional regulation of lactosylceramide synthase. nih.gov The expression and activity of β-1,4-GalT-V have been found to be significantly increased in human colorectal cancer tissues compared to normal tissues. nih.gov
Topological Considerations of Lactosylceramide Synthesis within the Golgi Apparatus
The synthesis of lactosylceramide occurs within the lumen of the Golgi apparatus. nih.govnih.govresearchgate.net Glucosylceramide, which is synthesized on the cytosolic side of the Golgi, must first be translocated into the Golgi lumen. nih.govoup.com Evidence suggests that the four-phosphate adaptor protein 2 (FAPP2) is involved in transporting glucosylceramide to the distal Golgi. wikipedia.org Once inside the lumen, lactosylceramide synthase catalyzes the addition of galactose to glucosylceramide. wikipedia.orgnih.gov The newly synthesized lactosylceramide remains within the lumen and can then be further glycosylated or transported to the plasma membrane. wikipedia.org Studies have indicated that the enzymes involved in the synthesis of higher glycosphingolipids, including lactosylceramide, are predominantly located in the late Golgi compartments. nih.gov
Further Glycosylation of Lactosylceramide to More Complex Glycosphingolipids
Lactosylceramide is a pivotal intermediate, serving as the foundation for the synthesis of a diverse range of more complex glycosphingolipids. nih.govnih.gov These downstream pathways involve the sequential addition of various sugar residues by specific glycosyltransferases.
Formation of Gangliosides (e.g., GM3)
Lactosylceramide is the precursor for the synthesis of gangliosides, which are sialic acid-containing glycosphingolipids. nih.govbeilstein-journals.org The first step in this pathway is the conversion of lactosylceramide to ganglioside GM3. nih.gov This reaction is catalyzed by GM3 synthase (sialyltransferase), which transfers a sialic acid residue from CMP-sialic acid to lactosylceramide. nih.gov Evidence suggests that this conversion from lactosylceramide to GM3 occurs in the late Golgi. oup.comnih.gov From GM3, a cascade of reactions involving various glycosyltransferases can lead to the formation of more complex gangliosides like GM2, GM1, and GD1b. nih.gov
Formation of Globosides (e.g., Gb3)
Lactosylceramide also serves as the precursor for the synthesis of globosides. nih.gov The formation of globotriaosylceramide (Gb3), the simplest globoside, involves the addition of an α-1,4-linked galactose residue to lactosylceramide. nih.gov This reaction is catalyzed by the enzyme Gb3 synthase (lactosylceramide α-1,4-galactosyltransferase). nih.gov The synthesis of the oligosaccharide portion of Gb3 takes place in the Golgi apparatus. nih.gov Further elongation of the carbohydrate chain can lead to the formation of more complex globosides.
Involvement of Specific Glycosyltransferases and Sialyltransferases in Downstream Pathways
The diversification of glycosphingolipids from lactosylceramide is orchestrated by a variety of specific glycosyltransferases and sialyltransferases. nih.govnih.gov These enzymes exhibit substrate specificity and are localized in different compartments of the Golgi apparatus, contributing to the organized and sequential nature of glycosphingolipid biosynthesis. nih.govnih.gov
For example, the synthesis of complex gangliosides from GM3 involves enzymes such as GM2/GD2 synthase (a β-N-acetylgalactosaminyltransferase). nih.govnih.gov Similarly, the formation of different series of glycosphingolipids, such as the globo- and lacto-series, is dependent on the expression and activity of specific sets of glycosyltransferases. pnas.org The precise regulation and organization of these enzymes within the Golgi ensure the correct synthesis of the vast array of complex glycosphingolipids derived from lactosylceramide. nih.gov
| Enzyme Category | Specific Enzyme(s) | Function |
| Lactosylceramide Synthesis | Beta-1,4-Galactosyltransferase V & VI (Lactosylceramide Synthase) | Catalyzes the transfer of galactose to glucosylceramide to form lactosylceramide. researchgate.netnih.gov |
| Ganglioside Synthesis | GM3 Synthase (a Sialyltransferase) | Catalyzes the transfer of sialic acid to lactosylceramide to form GM3. nih.gov |
| GM2/GD2 Synthase (a β-N-acetyl-galactosaminyltransferase) | Involved in the synthesis of more complex gangliosides from GM3. nih.govnih.gov | |
| Globoside Synthesis | Gb3 Synthase (Lactosylceramide α-1,4-galactosyltransferase) | Catalyzes the addition of galactose to lactosylceramide to form Gb3. nih.gov |
Catabolism and Degradation Pathways of Lactosylceramides
The breakdown of lactosylceramides, including the N-heptadecanoyl variant, is a critical process for maintaining cellular homeostasis. This catabolism primarily occurs within the lysosomes and is essential for recycling sphingolipid components. An inability to properly degrade these molecules leads to their accumulation and can result in lysosomal storage diseases. nih.govnih.gov
Lysosomal Degradation Mechanisms for Glycosphingolipids
Glycosphingolipids are delivered to the endo-lysosomal system through endocytosis or autophagy. portlandpress.com The degradation process occurs in a stepwise fashion at the surface of intralysosomal vesicles. nih.gov This process is governed by several key factors:
Acidic Environment : Lysosomes maintain an acidic pH of approximately 4-5, which is the optimal pH for the activity of the resident hydrolytic enzymes. mdpi.com
Soluble Hydrolases : The breakdown of GSLs is carried out by a series of soluble glycosyl hydrolases that sequentially cleave sugar residues from the non-reducing end of the oligosaccharide chain. mdpi.com
Sphingolipid Activator Proteins (SAPs) : Since the lipid portions of GSLs are embedded within membranes, their direct access by soluble enzymes is hindered. Small lipid-binding glycoproteins, known as saposins (Saps), are required to overcome this issue. mdpi.com A precursor protein, prosaposin, is cleaved into four active variants: Sap-A, Sap-B, Sap-C, and Sap-D. These proteins can extract the GSL from the membrane, forming a water-soluble complex that is then presented to the appropriate hydrolase for degradation. mdpi.comnih.gov
Defects in either the lysosomal hydrolases or the activator proteins can disrupt this degradation pathway, leading to the pathological accumulation of GSLs. nih.gov
Enzymatic Hydrolysis of the Lactosyl Linkage by Beta-Galactosidases
The catabolism of lactosylceramide to glucosylceramide is accomplished by the hydrolytic removal of the terminal galactose residue. This reaction is catalyzed by specific β-galactosidases. Research has identified two distinct lysosomal exo-β-galactosidases involved in this process. nih.govnih.gov
GM1-β-galactosidase (GLB1) : This enzyme is responsible for the hydrolysis of the terminal galactose from ganglioside GM1 and can also act on lactosylceramide. nih.gov Its activity is significantly stimulated by Sap-B, which forms a water-soluble complex with lactosylceramide, making it an optimal substrate for the enzyme. nih.gov
Galactosylceramidase (GALC) : This enzyme, also referred to as lactosylceramidase I, primarily degrades galactosylceramide but also exhibits activity towards lactosylceramide. nih.govnih.gov The hydrolysis of lactosylceramide by galactosylceramidase is preferentially stimulated by Sap-C. nih.gov
The efficiency of this enzymatic hydrolysis can be influenced by the structure of the lipid portion of the molecule. Studies using lactosylceramides with varying fatty acyl chains have shown that the rate of degradation decreases as the length of the fatty acid chain increases. nih.gov This suggests that the N-heptadecanoyl chain of this compound is a relevant factor in its catabolic rate. The degradation by galactosylceramidase, stimulated by Sap-C and Sap-B, appears to occur primarily on the surface of the liposomal membranes. nih.gov
| Enzyme/Protein | Function in Lactosylceramide Catabolism | Associated Activator Protein(s) |
| GM1-β-galactosidase | Hydrolyzes the terminal galactose from lactosylceramide. | Sap-B nih.gov |
| Galactosylceramidase (GALC) | Hydrolyzes the terminal galactose from lactosylceramide. | Sap-C (preferentially), Sap-B nih.gov |
| Saposin B (Sap-B) | Forms water-soluble complexes with lactosylceramide to present it to GM1-β-galactosidase. nih.gov | N/A |
| Saposin C (Sap-C) | Stimulates the hydrolysis of lactosylceramide by galactosylceramidase. nih.gov | N/A |
Analytical and Methodological Approaches for N Heptadecanoyl Lactosylceramide Research
Extraction and Purification Techniques from Biological Samples
The initial and most critical step in the analysis of N-Heptadecanoyl-lactosylceramide is its efficient extraction from biological samples while minimizing the co-extraction of interfering substances like proteins, salts, and other lipid classes.
The Bligh and Dyer method, first published in 1959, is a foundational liquid-liquid extraction technique for the recovery of total lipids from tissues and cells. gerli.comtabaslab.com This procedure utilizes a ternary solvent system of chloroform (B151607), methanol (B129727), and water. Initially, a single-phase mixture of these solvents is used to thoroughly disrupt cell membranes and solvate the lipids. nih.gov Subsequent addition of water and chloroform adjusts the solvent ratio, inducing a phase separation into a lower chloroform layer containing the lipids and an upper aqueous methanol layer containing polar metabolites. tabaslab.comnih.gov this compound, as a lipid, partitions into the lower organic phase.
The primary advantage of the Bligh and Dyer method is its efficiency in extracting a broad range of lipids. vliz.be However, for tissues with high water content, this method is particularly effective and economical in its use of solvents compared to other techniques like the Folch method. ugent.be
Modifications to the original protocol have been developed to enhance the recovery of specific lipid classes. For polar lipids like glycosphingolipids, adjustments may include altering the solvent ratios or the pH of the aqueous phase. bham.ac.uk One common modification involves replacing the water with a salt solution (e.g., 0.88% NaCl or KCl) to improve the partitioning of acidic lipids and reduce their association with denatured proteins at the interface. gerli.comugent.be
Table 1: Standard Bligh and Dyer Solvent Proportions for a 1 mL Sample
| Step | Reagent Added | Volume (mL) | Purpose |
| 1 | Chloroform/Methanol (1:2, v/v) | 3.75 | Creates a single-phase system to disrupt tissue and solubilize lipids. tabaslab.com |
| 2 | Chloroform | 1.25 | Adjusts solvent ratio to prepare for phase separation. tabaslab.com |
| 3 | Water or Saline Solution | 1.25 | Induces phase separation into aqueous and organic layers. tabaslab.com |
Following total lipid extraction, solid-phase extraction (SPE) is a crucial step for enriching glycosphingolipids like this compound and removing other lipid classes that could interfere with subsequent analysis. thermofisher.comsigmaaldrich.com SPE offers a more rapid and efficient alternative to traditional column chromatography, minimizing solvent consumption. nih.gov
For the enrichment of neutral glycosphingolipids, aminopropyl-bonded silica (B1680970) cartridges are widely used. nih.govnih.gov The methodology involves loading the total lipid extract onto a conditioned cartridge. The separation is based on the polarity of the lipid headgroups. A sequence of solvents with increasing polarity is used to selectively elute different lipid classes. Nonpolar lipids like cholesterol esters and triglycerides are washed off with nonpolar solvents (e.g., hexane/chloroform). The neutral glycosphingolipid fraction, containing this compound, is then typically eluted with a more polar solvent mixture, such as acetone/methanol, while highly polar lipids like phospholipids (B1166683) and gangliosides are retained. nih.govresearchgate.net
Silica gel column chromatography can also be employed for this purpose. The crude lipid extract is applied to a silica column, and lipids are eluted based on their polarity by a gradient of solvents, often starting with chloroform and gradually increasing the proportion of methanol. mdpi.com
Table 2: Example SPE Protocol for Neutral Glycosphingolipid Enrichment
| Step | Solvent/Reagent | Purpose | Target Eluate/Retentate |
| Conditioning | Methanol, followed by Chloroform | To activate the stationary phase. | - |
| Sample Loading | Total lipid extract in Chloroform | To adsorb lipids onto the stationary phase. | - |
| Wash 1 | Chloroform/Hexane | To elute neutral lipids (e.g., triglycerides, cholesterol esters). | Interfering nonpolar lipids. |
| Wash 2 | Acetone | To elute glycolipids with intermediate polarity (e.g., ceramides). | Interfering simple lipids. |
| Elution | Acetone/Methanol (e.g., 9:1, v/v) | To elute the neutral glycosphingolipid fraction. researchgate.net | This compound. |
| Stripping | Methanol with additives | To elute highly polar lipids (e.g., phospholipids, gangliosides). | Interfering polar lipids. |
Chromatographic Separation Methods for Molecular Species Analysis
Once the glycosphingolipid fraction is enriched, chromatographic techniques are employed to resolve the different molecular species within that class. For lactosylceramides, this involves separating molecules based on variations in their N-acyl chain length, hydroxylation, and degree of unsaturation.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating individual molecular species of lactosylceramides. researchgate.net Reversed-phase (RP) HPLC is the most common modality for this purpose. wikipedia.orgtosohbioscience.com In RP-HPLC, a nonpolar stationary phase (e.g., C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase. wikipedia.orgnih.gov
Lactosylceramide (B164483) species are separated based on the hydrophobicity of their ceramide moiety. Species with longer and more saturated N-acyl chains (like the heptadecanoyl chain) are more hydrophobic and thus have longer retention times on the column. The mobile phase typically consists of a gradient mixture of an organic solvent (like methanol or acetonitrile) and water, often with additives like ammonium (B1175870) formate (B1220265) to improve ionization for subsequent mass spectrometry detection. nih.gov This technique allows for the baseline separation of lactosylceramide species that differ by even a single carbon unit in their fatty acid chain. nih.govnih.gov
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique well-suited for the rapid separation and qualitative analysis of different glycosphingolipid classes. nih.govspringernature.com For the analysis of neutral glycosphingolipids, silica gel plates are used as the stationary phase. researchgate.net
The enriched lipid extract is spotted onto the plate, which is then developed in a chamber containing a solvent system, typically a mixture of chloroform, methanol, and water. researchgate.net Separation occurs based on the differential partitioning of the lipid classes between the stationary phase and the mobile phase. Lipids migrate up the plate at different rates depending on their polarity; more polar lipids interact more strongly with the silica and have lower retention factors (Rf), while less polar lipids travel further. This compound would migrate along with other lactosylceramides, separating from other neutral glycosphingolipids like glucosylceramide (less polar) and globotriaosylceramide (more polar). After development, the separated lipid bands are visualized using specific staining reagents like orcinol (B57675) or primuline. nih.govoup.com
Mass Spectrometry (MS)-Based Quantification and Characterization
Mass spectrometry (MS) is the definitive technique for the structural characterization and quantification of this compound. cas.cn It is most often coupled with a chromatographic separation method like HPLC (LC-MS).
Electrospray ionization (ESI) is a soft ionization technique commonly used for glycosphingolipid analysis, as it allows the molecules to be ionized intact, typically as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. nih.gov The formation of chloride adducts [M+Cl]⁻ in negative ion mode has also been shown to increase sensitivity for lactosylceramides. elsevierpure.com
Tandem mass spectrometry (MS/MS) is used for structural elucidation. The intact ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural information. lipidmaps.org Key fragments include:
Loss of the glycosidic units: Sequential loss of the terminal galactose and the inner glucose reveals the mass of the ceramide backbone.
Cleavage at the glycosidic bond: A prominent fragment corresponding to the intact disaccharide (lactose) can be observed.
Fragments from the ceramide core: Ions corresponding to the long-chain base (sphingosine) and the N-acyl chain (heptadecanoic acid) confirm the identity of these components. lipidmaps.org
This detailed fragmentation allows for unambiguous identification and can be used to develop highly specific quantitative assays using techniques like multiple reaction monitoring (MRM). cas.cn
Table 3: Predicted Mass Spectrometry Data for N-Heptadecanoyl-d18:1-lactosylceramide
| Parameter | Value | Description |
| Chemical Formula | C₄₇H₈₉NO₁₂ | Based on a d18:1 sphingosine (B13886) base and a C17:0 acyl chain. |
| Exact Mass | 859.6385 | Monoisotopic mass of the neutral molecule. |
| [M+H]⁺ | 860.6458 | Protonated molecular ion, commonly observed in positive ESI-MS. |
| [M+Na]⁺ | 882.6277 | Sodium adduct, also common in positive ESI-MS. |
| Key MS/MS Fragments ([M+H]⁺) | m/z 698.59 | Loss of terminal hexose (B10828440) (galactose, 162 Da). |
| m/z 536.54 | Loss of both hexose units (lactose, 324 Da). | |
| m/z 282.28 | Fragment corresponding to the d18:1 sphingosine base after loss of water. | |
| m/z 270.27 | Fragment corresponding to the C17:0 acyl chain (heptadecanoic acid) as a ketene. |
Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS) for Structural Elucidation and Quantification
Electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique for the analysis of GSLs like this compound. researchgate.net ESI is a soft ionization method that allows for the analysis of large, non-volatile molecules, making it ideal for lipids. mdpi.com In GSL analysis, ESI can be performed in both positive and negative ion modes to generate protonated molecules [M+H]⁺, or adducts with cations like sodium [M+Na]⁺ and lithium, or deprotonated molecules [M-H]⁻. nih.govnih.gov The choice of ionization mode can influence fragmentation patterns and sensitivity for different GSL classes.
Tandem mass spectrometry (MS/MS) is crucial for detailed structural elucidation. By isolating a specific precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. nih.gov For this compound, MS/MS spectra would reveal:
Glycan Headgroup Information: Sequential loss of monosaccharide units (e.g., galactose and glucose from the lactosyl moiety) provides information about the sugar sequence. nih.gov
Ceramide Backbone Information: Fragmentation of the ceramide part yields ions corresponding to the long-chain base and the fatty acid. The C17 acyl chain of this compound would produce a characteristic fragment.
This fragmentation pattern allows for the unambiguous identification of the lipid species. nih.gov For quantification, ESI-MS/MS is often operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing high specificity and sensitivity. semanticscholar.orglcms.cz
Table 1: Common Ionization Modes and Adducts in ESI-MS of Glycosphingolipids
| Ionization Mode | Commonly Observed Ions | Primary Application |
|---|---|---|
| Positive Ion Mode | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | Structural Elucidation and Profiling |
| Negative Ion Mode | [M-H]⁻, [M+Cl]⁻, [M+CH₃COO]⁻ | Quantification and Structural Confirmation |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS in Glycosphingolipid Profiling
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful tool for lipid analysis, offering rapid and high-throughput capabilities. nih.govnih.gov In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte molecules. imrpress.com This technique is particularly useful for profiling the GSL composition of complex biological samples. nih.gov
Key advantages of MALDI-TOF MS in GSL profiling include its speed and tolerance to sample impurities. nih.gov It can be used to analyze crude lipid extracts and even for imaging mass spectrometry to visualize the spatial distribution of lipids in tissue sections. nih.gov High-energy collision-induced dissociation can be employed with MALDI-TOF MS to obtain structural information, aiding in the characterization of ceramide species within GSLs. nih.gov However, a significant challenge with MALDI-TOF MS is achieving uniform crystallization of the analyte and matrix, which can affect the reproducibility of the results. imrpress.com
Application of this compound or Related C17 Lipids as Internal Standards for Quantitative Lipidomics
Accurate quantification in lipidomics relies heavily on the use of internal standards (IS) to correct for variations in sample extraction, processing, and instrument response. nih.gov Odd-chain fatty acid-containing lipids, such as those with a C17 acyl chain, are ideal for this purpose because they are typically absent or present at very low levels in most biological systems. avantiresearch.com
This compound, or other C17-containing sphingolipids like C17 sphingosine or C17 ceramide, can serve as excellent internal standards for the quantification of endogenous lactosylceramides and other sphingolipids. avantiresearch.comgoogle.com By adding a known amount of the C17-containing standard to a sample prior to extraction, the endogenous lipid concentrations can be accurately determined by comparing the peak areas or intensities of the endogenous analyte to the internal standard. nih.gov The use of stable isotope-labeled internal standards, where deuterium (B1214612) atoms are incorporated into the molecule, is another common and effective strategy for quantitative lipidomics. nih.gov
Neutral Loss Scanning and Targeted Lipidomics Approaches for Glycosphingolipids
Neutral loss scanning is a specialized MS/MS technique that is highly effective for the class-specific detection of lipids. nih.gov In this method, the mass spectrometer is set to detect all precursor ions that lose a specific neutral fragment upon CID. For GSLs, this can involve scanning for the loss of specific sugar moieties. For instance, the neutral loss of a hexose unit can be used to selectively identify hexosylceramides. While conventional neutral loss scanning is performed on triple quadrupole instruments, data-dependent acquisition on other platforms can emulate this process. mpi-cbg.de
Targeted lipidomics focuses on the analysis of a predefined set of lipids, often related to a specific metabolic pathway or disease state. lcms.cz This approach typically employs highly sensitive and specific methods like multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. semanticscholar.org A targeted approach for this compound would involve developing a specific MRM transition to monitor its presence and quantity with high precision. nih.gov Targeted approaches are particularly useful for validating findings from global lipidomics studies and for routine analysis in clinical research. lcms.cz
Comprehensive Lipidomics Platforms and Workflows
The complexity of the lipidome necessitates integrated analytical platforms and sophisticated data analysis workflows to achieve comprehensive profiling of GSLs.
Integrated Approaches for Broad Glycosphingolipid Profiling
Comprehensive GSL profiling often involves a combination of liquid chromatography (LC) and mass spectrometry (MS). mdpi.com Hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for separating different classes of GSLs based on the polarity of their glycan headgroups. nih.govmdpi.com Reversed-phase (RP) LC, on the other hand, separates lipids based on the length and unsaturation of their acyl chains. mdpi.com
An integrated workflow might involve an initial HILIC separation to fractionate the lipid extract into different GSL classes, followed by RP-LC-MS/MS analysis of each fraction for in-depth characterization of the individual lipid species. mdpi.com This multi-dimensional approach enhances the coverage of the GSL-ome and improves the confidence of lipid identification.
Table 2: Comparison of Liquid Chromatography Methods for Glycosphingolipid Analysis
| Chromatography Method | Separation Principle | Primary Application in GSL Analysis |
|---|---|---|
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on polarity of the glycan headgroup | Class separation of GSLs (e.g., separating mono-, di-, and tri-hexosylceramides) |
| Reversed-Phase (RP) Liquid Chromatography | Separation based on hydrophobicity (acyl chain length and unsaturation) | Separation of individual GSL species within a class |
Computational Tools for Data Analysis and Interpretation of Complex Lipidomes
The large and complex datasets generated by modern lipidomics platforms require specialized computational tools for processing, analysis, and interpretation. researchgate.net Several open-source and commercial software packages are available for tasks such as peak picking, lipid identification, and quantification. researchgate.netclipidomics.com
These tools often incorporate databases of known lipids, such as LIPID MAPS, to aid in the identification of detected species. nih.govnih.gov Statistical analysis software is then used to identify significant changes in lipid profiles between different experimental conditions. clipidomics.com Furthermore, pathway analysis tools can help to place the observed lipid changes into a broader biological context by mapping them onto known metabolic pathways. researchgate.net The development of robust bioinformatics pipelines is crucial for extracting meaningful biological insights from complex lipidomics data. nih.gov
Immunological and Biochemical Assays in Research Settings
The study of this compound and other lactosylceramides relies on a variety of sophisticated immunological and biochemical assays. These techniques are crucial for elucidating the enzymatic pathways involved in their synthesis and for determining their subcellular localization and expression, which are key to understanding their physiological and pathological roles.
Enzyme Activity Assays for Lactosylceramide Synthase and Associated Glycosyltransferases
The biosynthesis of lactosylceramide is a critical step in the formation of a large number of downstream glycosphingolipids. The key enzyme in this process is lactosylceramide synthase (LacCer synthase), which catalyzes the transfer of galactose from UDP-galactose to glucosylceramide. At present, two members of the β1,4-galactosyltransferase (B4GALT) family, B4GALT5 and B4GALT6, are known to function as lactosylceramide synthases nih.gov. The activity of these enzymes and other associated glycosyltransferases is fundamental to the regulation of lactosylceramide levels in cells.
A classic method for determining lactosylceramide synthase activity involves the use of a radiolabeled donor substrate, such as UDP-[3H]Gal. In this assay, the enzyme source, typically a cell homogenate or a purified Golgi fraction, is incubated with glucosylceramide and the radiolabeled UDP-galactose. The resulting radiolabeled lactosylceramide is then separated from the unreacted substrates using chromatographic techniques, and the amount of radioactivity incorporated is quantified by liquid scintillation counting. This method, while sensitive, has the disadvantage of requiring the handling of radioactive materials.
More recently, a non-radioactive method using deuterated glucosylceramide and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been developed nih.gov. This approach offers comparable results to the radiochemical method with high sensitivity and accuracy, avoiding the need for radioisotopes.
Table 1: Lactosylceramide Synthase Activity in Brain Homogenates of Gene-Targeted Mice
| Genotype | Relative Lactosylceramide Synthase Activity (%) |
|---|---|
| Wild-Type | 100 |
| B4galt5 conditional knockout (cKO) | 38 |
| B4galt6 knockout (KO) | 52 |
| B4galt5 and B4galt6 double knockout (DKO) | 0 |
In addition to studies in animal models, lactosylceramide synthase activity has also been measured in human cells. For instance, in a Golgi-enriched fraction from human dermal fibroblasts, a specific activity of 7.5 pmol/mg/min has been reported, confirming the presence of this enzymatic activity in these cells. nih.gov
Antibody-Based Detection Methods (e.g., Immunostaining for Cellular Localization and Expression)
Antibody-based techniques are indispensable for visualizing the subcellular localization and determining the expression patterns of lactosylceramides. A key reagent in this area of research is the monoclonal antibody T5A7, which specifically recognizes lactosylceramide. nih.gov This IgM antibody has been instrumental in identifying the cellular and subcellular distribution of this glycosphingolipid.
Immunostaining, particularly immunofluorescence microscopy, is a powerful application of the T5A7 antibody. This technique allows for the direct visualization of lactosylceramide within cells and tissues. For example, studies have used T5A7 to demonstrate the presence of lactosylceramide on the surface of mature myelomonocytic cells and a subset of activated T-lymphocytes. nih.gov
The cellular localization of lactosylceramides can provide insights into their functions. For instance, in human neutrophils, lactosylceramide is not exclusively found on the plasma membrane; a significant portion is located intracellularly. Immunofluorescence staining of frozen thin sections of neutrophils with the T5A7 antibody has revealed intense intracellular staining. Further studies combining surface staining and analysis of subcellular fractions have suggested that a substantial amount of lactosylceramide may be associated with primary and secondary granules.
Table 2: Observed Cellular Localization of Lactosylceramide Using T5A7 Antibody-Based Immunostaining
| Cell Type | Observed Localization | Methodology |
|---|---|---|
| Human Neutrophils | Plasma membrane and intracellular compartments (primary and secondary granules) | Immunofluorescence of frozen thin sections, Radioimmunoassay of subcellular fractions |
| Mature Myelomonocytic Cells | Cell surface | Immunofluorescence |
| Activated T-lymphocytes | Cell surface (subpopulation) | Immunofluorescence |
These antibody-based detection methods are crucial for understanding the dynamic distribution of lactosylceramides within cells and how their localization may change in different physiological or pathological states. The specificity of antibodies like T5A7 allows researchers to pinpoint the location of these lipids, thereby helping to unravel their complex roles in cellular processes.
Future Directions and Emerging Research Avenues for N Heptadecanoyl Lactosylceramide Studies
Advanced Lipidomics in Specific Cellular Contexts and Complex Disease Models
The functionality of lipids is determined by their specific structure, local concentration, and interactions within distinct cellular and subcellular environments. nih.gov Future research must move beyond bulk analysis to employ advanced lipidomics for the precise quantification and localization of N-Heptadecanoyl-lactosylceramide. Methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for detecting specific structural changes in lactosylceramide (B164483) species. nih.gov
Applying these technologies to complex disease models is a critical next step. For instance, in neurodegenerative diseases where lipid metabolism is disordered, or in cancers where glycosphingolipid expression is altered, single-cell lipidomics could reveal cell-to-cell heterogeneity in this compound levels. nih.govnih.gov This approach would allow researchers to correlate the presence of this specific lipid with cellular phenotypes in relevant models, such as ApoE-deficient mice in atherosclerosis research or in vitro cancer cell lines. nih.gov Such detailed analysis can help clarify its relationship with disease progression and identify its potential as a biomarker. nih.gov
Table 1: Advanced Lipidomics Techniques for this compound Research
| Technique | Application in this compound Studies | Research Context | Reference |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Precise quantification and structural identification of the C17:0 acyl chain variant of lactosylceramide. | Analysis of tissues and cells in disease models (e.g., neurodegeneration, cancer). | nih.gov |
| Single-Cell Mass Spectrometry | Investigation of cellular heterogeneity in this compound levels and distribution. | Dissecting the roles of specific cell populations within complex tissues or tumors. | nih.gov |
| Shotgun Lipidomics | High-throughput analysis of the lipidome to understand how this compound levels relate to the broader lipid network. | Systems biology approaches to understanding metabolic shifts in disease. | nih.gov |
Elucidation of Specific Interactions with Novel Cellular Receptors and Signaling Networks
Lactosylceramide is known to function as a signaling molecule within specialized membrane microdomains, often called lipid rafts. nih.gov It can trigger signaling cascades, including the activation of NADPH oxidase to produce reactive oxygen species (ROS) and the stimulation of cytosolic phospholipase A2, leading to inflammation. nih.gov A key future direction is to determine if and how the N-heptadecanoyl acyl chain influences these interactions.
Research should focus on identifying novel cellular receptors or protein partners that exhibit binding specificity for this compound. Studies in neutrophils have shown that lactosylceramide is part of a signaling domain coupled with the Src family kinase Lyn. nih.gov It is plausible that the C17:0 chain of this compound modulates the conformation of the lipid raft or the lipid itself, thereby altering its affinity for Lyn or other signaling proteins. Future immunoprecipitation and proximity-ligation assays in cells engineered to have altered levels of this lipid could uncover unique binding partners and downstream signaling networks, distinguishing its function from other lactosylceramide species.
Table 2: Potential Interacting Proteins and Signaling Pathways for Investigation
| Protein/Pathway | Known or Hypothesized Role with Lactosylceramide | Future Research Focus for this compound | Reference |
|---|---|---|---|
| NADPH Oxidase | Activated by lactosylceramide to generate ROS, inducing oxidative stress. | Quantify the differential activation potential of the N-heptadecanoyl variant compared to other species. | nih.gov |
| Src Family Kinase (e.g., Lyn) | Forms a signaling complex with lactosylceramide in neutrophil microdomains. | Determine the binding affinity and functional consequence of the interaction with the N-heptadecanoyl variant. | nih.gov |
| Cytosolic Phospholipase A2 (cPLA2) | Activated by lactosylceramide, leading to the release of arachidonic acid and inflammation. | Investigate whether this compound uniquely modulates cPLA2 activity and subsequent eicosanoid production. | nih.gov |
| p38 Mitogen-Activated Protein Kinase (MAPK) | Involved in the lactosylceramide-induced signaling pathway leading to superoxide (B77818) generation. | Elucidate if the N-heptadecanoyl variant has a distinct impact on the kinetics or magnitude of p38 MAPK phosphorylation. | nih.gov |
Investigation of this compound in Membrane Biophysics and Intracellular Trafficking Dynamics
Glycosphingolipids are critical players in defining the biophysical properties of cell membranes and are subject to complex intracellular trafficking pathways. nih.gov The length and saturation of the ceramide acyl chain can significantly influence membrane characteristics. The odd-chain C17:0 fatty acid of this compound may impart unique biophysical properties to the membranes in which it resides, potentially affecting membrane fluidity, curvature, and the formation of lipid domains.
Future studies should use biophysical techniques on model membranes reconstituted with this compound to measure these properties. Furthermore, investigating its intracellular trafficking is crucial. It is known that the balance of glycosphingolipids can alter the endocytic sorting of lactosylceramide between the Golgi apparatus and lysosomes. nih.gov High-resolution live-cell imaging of fluorescently labeled this compound could reveal whether its specific acyl chain structure influences its transport itinerary, its residence time in specific organelles, or its participation in non-vesicular lipid transport at membrane contact sites. nih.gov
Application of Gene Editing Technologies to Modulate Lactosylceramide Metabolism in in vitro and animal research models
Gene editing technologies, particularly CRISPR-Cas9, offer powerful tools for dissecting metabolic pathways with high precision. nih.gov To date, much of the research on lactosylceramide function has relied on pharmacological inhibitors that can have off-target effects. A promising future avenue is the use of gene editing to specifically manipulate the enzymes responsible for the synthesis and degradation of lactosylceramide.
Researchers could generate cell lines or animal models with knockouts or modifications of the genes encoding lactosylceramide synthase (e.g., B4GALT5, B4GALT6) or the enzymes involved in producing its precursor, glucosylceramide. nih.gov For example, creating a "Warburg-null" equivalent for lactosylceramide metabolism by knocking out key synthetic enzymes would allow for a clean assessment of the consequences of its absence. nih.gov These models would be invaluable for studying the specific long-term effects of depleting this compound on cellular signaling, membrane function, and organismal physiology, providing a clearer picture of its essential roles.
Development of Novel Inhibitors or Modulators of Lactosylceramide Metabolism as Research Tools
While gene editing provides a permanent way to alter metabolism, the development of novel, potent, and specific small molecule inhibitors or modulators offers temporal control, which is essential for studying dynamic cellular processes. Existing research tools include compounds like D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), an inhibitor of glucosylceramide synthase, and aminocyclitol derivatives that can modulate glucosylceramide metabolism. nih.govmdpi.com
The future in this area lies in the rational design and synthesis of compounds that specifically target lactosylceramide synthase or other downstream enzymes. High-throughput screening of chemical libraries, coupled with structure-activity relationship studies, could yield next-generation research tools. nih.gov These novel modulators would allow researchers to acutely perturb this compound levels and observe the immediate effects on signaling, trafficking, and other cellular events, complementing the genetic approaches.
Table 3: Examples of Metabolic Modulators and Future Targets
| Modulator/Target | Mechanism of Action | Application as a Research Tool | Reference |
|---|---|---|---|
| D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) | Inhibits glucosylceramide synthase, reducing the precursor for lactosylceramide synthesis. | A tool to globally decrease glycosphingolipid levels, including lactosylceramide. | mdpi.com |
| N-butyldeoxygalactonojirimycin (NB-DGJ) | Inhibitor of glycosphingolipid biosynthesis. | Used to study the effects of decreasing glucosylceramide and lactosylceramide levels on intracellular trafficking. | nih.gov |
| Lactosylceramide Synthase (β-1,4GalT-V/VI) | (Future Target) Catalyzes the final step in lactosylceramide synthesis. | A specific inhibitor would allow for direct modulation of lactosylceramide levels without affecting glucosylceramide. | nih.gov |
| Aminocyclitol Derivatives | Inhibit glucosylceramide hydrolase. | Tools to study the effects of modulating the breakdown of glucosylceramide. | nih.gov |
Computational Modeling and Simulations of this compound Interactions with Membrane Proteins and Lipids
Computational methods, such as molecular dynamics (MD) simulations, are becoming indispensable for understanding molecular interactions at an atomic level. researchgate.net These approaches are particularly well-suited for studying lipids, as they can model the complex and dynamic environment of a biological membrane.
Future research should apply all-atom and coarse-grained MD simulations to model this compound within a realistic, multi-component neuronal or cancer cell membrane model. researchgate.netbiorxiv.org Such simulations can predict how the C17:0 acyl chain affects membrane properties like thickness and order, and how it influences the formation of lipid domains. researchgate.net Furthermore, computational docking and free energy calculations can be used to model the specific interactions between this compound and membrane-associated proteins, such as receptors or signaling kinases. biorxiv.orgillinois.edu This in silico approach can generate testable hypotheses about binding affinities and mechanisms, guiding future experimental work and accelerating the discovery of its unique biological functions. nih.gov
Q & A
Q. What are the established methods for synthesizing N-heptadecanoyl-lactosylceramide, and how can purity (>98%) be ensured?
Synthesis typically involves coupling heptadecanoic acid to lactosylceramide via N-acylation. Suppliers like Matreya and Shenzhen Debore Biological Technology use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to validate purity (>98%) and structural integrity . Researchers should replicate purity checks using reversed-phase HPLC with C18 columns and confirm acyl-chain length via mass spectrometry (MS).
Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
Key techniques include:
Q. How does this compound function in membrane biology, and what model systems are appropriate for initial studies?
As a glycosphingolipid, it modulates membrane fluidity and signaling. Basic studies use synthetic lipid bilayers or cell lines (e.g., HEK293) treated with exogenous ceramides. Fluorescence anisotropy and confocal microscopy can assess its impact on lipid raft formation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
Contradictions often arise from variations in:
- Purity : Trace contaminants (e.g., shorter acyl-chain derivatives) may skew results. Validate via tandem MS (MS/MS) .
- Experimental models : Compare outcomes across in vitro (lipid vesicles) and in vivo (knockout mice) systems.
- Dosage : Conduct dose-response assays to identify threshold effects .
Q. What experimental designs are recommended for studying this compound’s role in disease pathways (e.g., cancer, neurodegeneration)?
- Hypothesis-driven workflows : Combine lipidomics (LC-MS/MS profiling) with transcriptomics to map signaling pathways.
- Genetic knockdown models : Use CRISPR/Cas9 to silence enzymes involved in lactosylceramide metabolism and observe phenotypic changes.
- Isotopic labeling : Deuterated analogs (e.g., N-heptadecanoyl-D3-lactosylceramide) enable tracking of metabolic flux .
Q. How can structural heterogeneity (e.g., acyl chain length, stereochemistry) impact functional studies, and how should this be controlled?
- Synthetic standardization : Source compounds from suppliers providing explicit structural validation (e.g., CAS 1354699-26-5) .
- Comparative assays : Test analogs (e.g., N-hexadecanoyl vs. N-heptadecanoyl derivatives) to isolate chain-length effects .
- Molecular dynamics simulations : Model lipid packing efficiency to predict biophysical behavior .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
